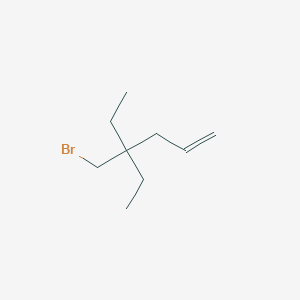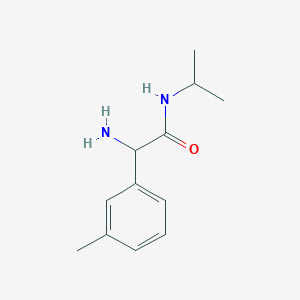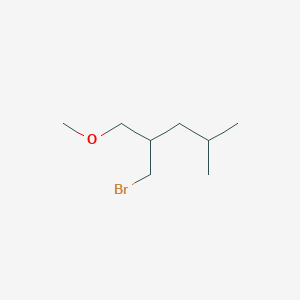
4-(Bromomethyl)-4-ethylhex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Bromomethyl)-4-ethylhex-1-ene is an organic compound with the molecular formula C9H17Br It is a derivative of hexene, where a bromomethyl group is attached to the fourth carbon atom, and an ethyl group is also attached to the same carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-4-ethylhex-1-ene typically involves the bromination of 4-ethylhex-1-ene. One common method is the free radical bromination, where 4-ethylhex-1-ene is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, leading to the formation of the bromomethyl group at the fourth carbon position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and reactant concentrations, leading to higher yields and purity of the final product. The use of bromine or hydrobromic acid in the presence of a suitable catalyst can also be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Bromomethyl)-4-ethylhex-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of alcohols, nitriles, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of 4-(Hydroxymethyl)-4-ethylhex-1-ene, 4-(Cyanomethyl)-4-ethylhex-1-ene, or 4-(Aminomethyl)-4-ethylhex-1-ene.
Elimination: Formation of 4-ethylhex-1,3-diene.
Oxidation: Formation of 4-(Hydroxymethyl)-4-ethylhexanoic acid.
Wissenschaftliche Forschungsanwendungen
4-(Bromomethyl)-4-ethylhex-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents.
Material Science: It can be used in the preparation of polymers and other advanced materials.
Biological Studies: The compound can be used to study the effects of brominated compounds on biological systems.
Wirkmechanismus
The mechanism of action of 4-(Bromomethyl)-4-ethylhex-1-ene primarily involves its reactivity due to the presence of the bromomethyl group. This group is highly reactive towards nucleophiles, making the compound a useful intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Chloromethyl)-4-ethylhex-1-ene
- 4-(Iodomethyl)-4-ethylhex-1-ene
- 4-(Hydroxymethyl)-4-ethylhex-1-ene
Uniqueness
4-(Bromomethyl)-4-ethylhex-1-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various synthetic applications.
Eigenschaften
Molekularformel |
C9H17Br |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
4-(bromomethyl)-4-ethylhex-1-ene |
InChI |
InChI=1S/C9H17Br/c1-4-7-9(5-2,6-3)8-10/h4H,1,5-8H2,2-3H3 |
InChI-Schlüssel |
BFZMGZAHCKDECS-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CC=C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13185977.png)
![2-Methyl-7-(propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B13185997.png)
![7-Chlorothieno[2,3-c]pyridine-4-carbothioamide](/img/structure/B13186009.png)


![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
![1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine](/img/structure/B13186040.png)



![[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate](/img/structure/B13186061.png)

